molecular formula C5H6N2S B3151767 5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole CAS No. 721926-87-0

5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole

Cat. No.: B3151767
CAS No.: 721926-87-0
M. Wt: 126.18 g/mol
InChI Key: ZPBHXVTULFEOTN-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced into the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The unique fusion of pyrrole and thiazole rings in 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole provides distinct electronic and steric properties.

    Biological Activity: Its specific biological activities and potential pharmacological applications set it apart from other similar compounds.

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBHXVTULFEOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole
Reactant of Route 2
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole
Reactant of Route 3
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole
Reactant of Route 4
Reactant of Route 4
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole
Reactant of Route 5
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole
Reactant of Route 6
5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole

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